molecular formula C2F4 B6358150 Tetrafluoroethylene CAS No. 9002-84-0

Tetrafluoroethylene

Cat. No.: B6358150
CAS No.: 9002-84-0
M. Wt: 100.01 g/mol
InChI Key: BFKJFAAPBSQJPD-UHFFFAOYSA-N
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Description

Tetrafluoroethylene (TFE, CF₂=CF₂) is a fluorinated hydrocarbon and a key industrial monomer primarily used to synthesize polythis compound (PTFE), a polymer renowned for its chemical inertness, thermal stability, and low friction properties . TFE serves as a foundational building block for fluorinated polymers and copolymers, such as ethylene this compound (ETFE) and perfluoroalkoxy alkanes (PFA), which are critical in aerospace, electronics, and chemical processing industries . However, TFE is highly reactive, prone to exothermic polymerization, and classified as a suspected carcinogen, necessitating stringent handling protocols .

Preparation Methods

Pyrolysis of Chlorodifluoromethane (CF₂HCl)

The cornerstone of industrial TFE production is the pyrolysis of chlorodifluoromethane (CF₂HCl), as described in foundational patents and industrial guidelines . The reaction proceeds via the following idealized equation:

2CHClF2C2F4+2HCl2\, \text{CHClF}2 \rightarrow \text{C}2\text{F}_4 + 2\, \text{HCl}

In practice, this reaction is accompanied by competing pathways that generate byproducts such as hexafluoropropylene (HFP), perfluorocyclobutane (C₄F₈), and chlorinated compounds. The yield of TFE depends critically on reaction conditions, including temperature, pressure, residence time, and feedstock composition.

Advanced Pyrolysis Techniques

Isothermal Reactor Design

US4849554A describes a fluid-phase electromagnetic induction reactor that ensures isothermal conditions (750–980°C) and uniform heat distribution . This design minimizes thermal gradients, which are a major source of byproduct variability. Key parameters include:

ParameterRangeImpact on Selectivity
Temperature750–980°CHigher temps favor TFE/HFP ratio
Residence Time1–50 msShorter times reduce side reactions
Pressure0.5–1.2 atmLower pressure enhances conversion

At 900°C and 10 ms residence time, the combined selectivity for TFE and HFP reaches 92%, with TFE accounting for 78% of the product stream .

Steam Dilution

Feedstock Preparation and Intermediate Steps

Industrial TFE synthesis begins with the production of CF₂HCl from chloroform (CHCl₃) and hydrogen fluoride (HF):

CHCl3+2HFCHClF2+2HCl\text{CHCl}3 + 2\, \text{HF} \rightarrow \text{CHClF}2 + 2\, \text{HCl}

This reaction occurs at 200–300°C in the presence of catalysts such as SbCl₃ or Cr₂O₃ . The resulting CF₂HCl is purified to remove traces of HCl and unreacted CHCl₃, which could otherwise decompose into carbonaceous deposits during pyrolysis.

Comparative Analysis of Industrial Processes

The table below contrasts three major TFE production methods:

MethodTemperature RangePressure (atm)TFE YieldByproducts
Conventional Pyrolysis700–1000°C0.8–1.275–85%C₄F₈, HFP, HCl
C₄F₈ Co-Feeding 750–850°C0.8–1.288–92%Trace HFP, HCl
Isothermal Reactor 800–980°C0.5–1.278–85%HFP (14–18%)

The co-feeding method achieves the highest TFE purity, while isothermal reactors excel in scalability and process control.

Scientific Research Applications

Tetrafluoroethylene has a wide range of applications in scientific research and industry. Some of the key applications include:

Comparison with Similar Compounds

Polytetrafluoroethylene (PTFE)

  • Structure : Linear polymer of TFE with a fully fluorinated backbone.
  • Properties :
    • Thermal Stability : Melting point of 327°C; maintains integrity up to 260°C .
    • Mechanical Behavior : Low tensile strength (20–30 MPa) but exceptional compressive resilience (modulus ~0.5 GPa at 25°C) .
    • Chemical Resistance : Resistant to almost all solvents and acids .
  • Applications: Non-stick coatings, seals, and electrical insulation .

Ethylene this compound (ETFE)

  • Structure : Copolymer of TFE and ethylene (CH₂=CH₂).
  • Properties :
    • Mechanical Strength : Superior tensile strength (50–60 MPa) and flexibility compared to PTFE .
    • Thermal Resistance : Lower melting point (~270°C) than PTFE but better radiation resistance .
    • Chemical Resistance : Resists UV degradation and harsh chemicals, though less inert than PTFE .
  • Applications : Architectural films, wire insulation, and photovoltaic panels .

Polyvinylidene Fluoride (PVDF)

  • Structure : Partially fluorinated polymer (CH₂-CF₂).
  • Properties :
    • Thermal Stability : Melting point ~177°C; lower than PTFE/ETFE .
    • Electrical Properties : Piezoelectric and pyroelectric capabilities, unique among fluoropolymers .
  • Applications : Sensors, battery binders, and corrosion-resistant piping .

Fluoroelastomers (e.g., Nitroso Rubbers)

  • Structure : Crosslinked copolymers incorporating TFE and perfluoronitrosoalkanes .
  • Properties :
    • Elasticity : Retain flexibility at extreme temperatures (-50°C to 200°C) .
    • Chemical Resistance : Excellent resistance to fuels and oils .
  • Applications : O-rings, gaskets, and aerospace seals .

Comparative Data Table

Compound Thermal Stability (°C) Tensile Strength (MPa) Chemical Resistance Key Applications
TFE (monomer) N/A N/A Reactive Polymer synthesis
PTFE 327 20–30 Exceptional Non-stick coatings
ETFE 270 50–60 High Architectural films
PVDF 177 30–40 Moderate Sensors, batteries
Nitroso Rubbers 200 10–15 High Seals, O-rings

Key Research Findings

  • Plasma Polymerization : TFE exhibits unique plasma polymerization behavior compared to ethylene. At high discharge power-to-flow-rate ratios (W/Fm), TFE decomposition dominates, reducing polymer yield. In contrast, ethylene polymerization is more efficient under similar conditions .
  • Catalytic Applications : Palladium-catalyzed coupling of TFE with arylzinc reagents enables synthesis of α,β,β-trifluorostyrene derivatives, expanding TFE’s utility in pharmaceuticals and agrochemicals .
  • Safety Considerations : TFE requires controlled environments (<19.5% oxygen) to prevent explosions, and contaminated clothing must be replaced immediately to avoid exposure .

Biological Activity

Tetrafluoroethylene (TFE), a colorless gas with the chemical formula C2F4\text{C}_2\text{F}_4, is primarily known for its use in the production of polythis compound (PTFE), commonly recognized as Teflon. Despite its industrial applications, TFE's biological activity has garnered attention due to its potential health effects on humans and animals. This article explores the metabolic pathways, toxicity, and biological effects of TFE, supported by research findings and case studies.

Metabolism of this compound

This compound is not metabolized by cytochrome P450 enzymes, which are typically responsible for the metabolism of many organic compounds. Instead, it is primarily metabolized to the glutathione conjugate S-(1,1,2,2-tetrafluoroethyl)glutathione (TFEG) in liver tissues from rodents. Studies have shown that exposure to TFE leads to the excretion of inorganic fluoride in urine, indicating metabolic activity in vivo (Dilley et al., 1974; Odum & Green, 1984) .

Metabolic Pathways

  • In Rodents : In vivo studies demonstrated that rats exposed to TFE exhibited significant fluoride ion excretion. The metabolism involves multiple enzymes capable of activating TFE to reactive species, leading to cellular damage and proliferation in kidney and liver tissues .
  • In Humans : While direct evidence of TFE metabolism in humans is scarce, studies suggest that human kidney tissues can metabolize TFE to some extent. Notably, cytosolic cysteine conjugate beta-lyase (CCBL) activity was observed with TFE metabolites .

Toxicological Effects

The toxicological profile of TFE has been examined through various animal studies, revealing significant effects on organ systems.

Case Study: Inhalation Exposure

A study involving female F344 rats and B6C3F1 mice exposed to varying concentrations of TFE (0, 30, 300, 600, or 1200 ppm) via inhalation for up to 12 days showed:

  • Kidney Effects : Increased cell proliferation was noted in the kidneys of both rats and mice. Histopathological examinations revealed marked degeneration and regeneration of renal tubules in rats .
  • Liver Effects : Higher doses resulted in increased liver weights and transient cell proliferation. However, no significant clinical chemistry changes indicated decreased kidney function despite pronounced histopathological changes .

Genotoxicity and Carcinogenicity

Research into the genotoxic potential of TFE indicates a complex relationship with cancer risk. In B6C3F1 mice, mutations in the H-ras oncogene were less frequent in TFE-induced tumors compared to spontaneous tumors, suggesting a non-traditional pathway for carcinogenesis . Moreover, while some studies have hinted at an association between occupational exposure to TFE and liver cancer risk, results remain inconclusive .

Table: Summary of Biological Effects of this compound

EffectObserved OutcomeReference
Kidney ProliferationIncreased cell proliferation and degeneration
Liver WeightIncreased at high doses
GenotoxicityLower mutation frequency in H-ras oncogene
Fluoride ExcretionSignificant excretion observed in exposed rodents

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tetrafluoroethylene (TFE) in laboratory settings?

TFE poses significant health risks, including respiratory irritation, kidney toxicity, and potential carcinogenicity (classified as Group 2A by IARC) . Key protocols include:

  • Use of ventilated fume hoods and closed-system reactors to prevent inhalation exposure.
  • Monitoring for polymer fume fever , a condition linked to TFE pyrolysis byproducts .
  • Implementing thermal control measures during polymerization to mitigate explosion risks, as TFE undergoes exothermic decomposition above 200°C .

Q. What analytical techniques are recommended for quantifying this compound in experimental systems?

Common methods include:

  • Gas chromatography (GC) with flame ionization or mass spectrometry detectors for volatile TFE quantification .
  • Fourier-transform infrared spectroscopy (FTIR) to track polymerization progress by monitoring C-F bond vibrations .
  • Bubble point testing for assessing pore size distribution in TFE-derived polymers like PTFE .

Q. How can surface properties of TFE-based polymers be characterized?

  • Contact angle measurements to evaluate hydrophobicity (e.g., water contact angles >90° on PTFE surfaces) .
  • Atomic force microscopy (AFM) for nanoscale topography analysis of porous PTFE structures .
  • X-ray diffraction (XRD) to study crystallinity changes during phase transitions in PTFE .

Advanced Research Questions

Q. How should researchers design long-term carcinogenicity studies for TFE exposure in animal models?

  • Dose selection : Prioritize inhalation studies at 312–1250 ppm, based on NTP findings showing hepatocellular carcinoma and renal tumors in rodents at these levels .
  • Endpoint analysis : Include histopathological evaluation of liver, kidneys, and hematopoietic systems, as TFE induces hemangiosarcoma and mononuclear cell leukemia in mice .
  • Mechanistic studies : Investigate reactive intermediates (e.g., trifluoroacetic acid) formed during TFE metabolism that may contribute to DNA adduct formation .

Q. How can contradictions in toxicokinetic data between species be resolved?

  • Cross-species modeling : Use physiologically based pharmacokinetic (PBPK) models to account for differences in lung absorption efficiency (e.g., rabbits absorb TFE more efficiently than rats due to alveolar structure) .
  • Fluoride excretion tracking : Measure urinary fluoride levels as a biomarker of TFE exposure, validated in Sprague-Dawley rats .
  • In vitro assays : Compare metabolic pathways in human vs. rodent hepatocytes to identify species-specific detoxification mechanisms .

Q. What methodologies address data inconsistencies in thermal stability studies of TFE during polymerization?

  • Adiabatic calorimetry to measure self-heating rates in reactors, with thresholds set at <0.5°C/min to prevent runaway reactions .
  • Computational fluid dynamics (CFD) to model heat distribution in large-scale reactors (e.g., 100-dm³ systems), identifying hotspots for localized cooling .
  • Pressure-tracking systems to detect early signs of explosive decomposition, such as rapid pressure spikes above 10 bar .

Q. How can environmental persistence of TFE polymers be evaluated in degradation studies?

  • Accelerated weathering tests : Expose PTFE films to UV radiation and measure mass loss or fluorine release via ion chromatography .
  • Microbial degradation assays : Screen for fluoropolymer-degrading bacteria in soil samples using stable isotope probing (SIP) .
  • Lifecycle analysis (LCA) : Quantify PFAS leaching from TFE-based materials using EPA-approved leaching protocols (e.g., Method 1311) .

Properties

IUPAC Name

1,1,2,2-tetrafluoroethene
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InChI

InChI=1S/C2F4/c3-1(4)2(5)6
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InChI Key

BFKJFAAPBSQJPD-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(F)F
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Molecular Formula

C2F4
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Related CAS

25510-94-5, 9002-84-0
Details Compound: Polytetrafluoroethylene
Record name Ethene, 1,1,2,2-tetrafluoro-, pentamer
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DSSTOX Substance ID

DTXSID6021325
Record name Tetrafluoroethylene
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Molecular Weight

100.01 g/mol
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Physical Description

Tetrafluoroethylene, stabilized appears as a colorless odorless gas. Easily ignited. Vapors are heavier than air. May asphyxiate by the displacement of air. May violently polymerize under prolonged exposure to fire or heat, violently rupturing the container. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Water insoluble., Gas or Vapor, Colorless, odorless gas; [ACGIH], COLOURLESS ODOURLESS GAS., Colorless, odorless gas.
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Boiling Point

-105.3 °F at 760 mmHg (NTP, 1992), -75.9 °C, -105.3 °F
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Flash Point

<32 °F (<0 °C) (closed cup) /Tetrafluoroethylene, inhibited/
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Solubility

Insoluble (NTP, 1992), In water, 1.59X10+2 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 159 (very slightly soluble)
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Density

1.519 at -105 °F (NTP, 1992) - Denser than water; will sink, 1.519 g/cu cm at -76 °C, Critical density = 0.58 g/cu cm; Heat of evaporation = 16,821 J/mol at -75.6 °C, Density (at -76 °C): 1.5 g/cm³, 1.519 at -105 °F
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.9, 3.87
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Details National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85
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Vapor Pressure

22800 mmHg at 70 °F (NTP, 1992), 2.45X10+4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2947, 22800 mmHg at 70 °F
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Color/Form

Colorless gas

CAS No.

116-14-3
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Melting Point

-224.5 °F (NTP, 1992), -131.15 °C, ODORLESS OR FAINT ODOR; CRITICAL TEMP: 92 °F= 33 °C= 306 DEG K; HEAT OF POLYMERIZATION: -450 BTU/LB= 250 CAL/G= -10.5X10+5 JOULES/KG; CRITICAL PRESSURE: 573 PSIA= 38.9 ATM= 3.95 MN/SQ M; HEAT OF COMBUSTION: -4,000 BTU/LB= -2,000 CAL/G= -90X10+5 JOULES/KG /INHIBITED/, -131.2 °C, -224.5 °F
Details U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978.
Record name TETRAFLUOROETHYLENE, STABILIZED
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978.
Record name Tetrafluoroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978.
Record name TETRAFLUOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779
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Details U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978.
Record name TETRAFLUOROETHYLENE
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URL https://www.osha.gov/chemicaldata/143
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